Moxidectin-d3
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Overview
Description
Moxidectin-d3 is a deuterated form of moxidectin, a macrocyclic lactone belonging to the milbemycin chemical family. It is a semi-synthetic methoxime derivative of nemadectin and is used primarily as an antiparasitic agent. This compound is characterized by the presence of three deuterium atoms, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Moxidectin-d3 involves the incorporation of deuterium atoms into the moxidectin molecule. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The synthetic route typically involves the following steps:
Hydrogen-Deuterium Exchange: This process involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: The deuterated intermediate is then subjected to further chemical reactions to form the final this compound compound. These reactions may include oxidation, reduction, and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: The initial production of nemadectin through the fermentation of Streptomyces cyaneogriseus.
Chemical Modification: The nemadectin is then chemically modified to introduce the methoxime group and deuterium atoms, resulting in this compound. This step involves precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Moxidectin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These products are often characterized using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Moxidectin-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal tracer for studying the pharmacokinetics of moxidectin in biological systems. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Drug Development: this compound is used in the development of new antiparasitic drugs. Its unique properties allow researchers to study the drug’s efficacy and safety in preclinical and clinical trials.
Environmental Studies: The compound is used to study the environmental fate and degradation of moxidectin. It helps in understanding the impact of the drug on ecosystems and developing strategies for mitigating its environmental effects.
Biological Research: this compound is used in various biological studies to investigate its effects on different organisms, including parasites and host species.
Mechanism of Action
Moxidectin-d3 exerts its effects by selectively binding to the gamma-aminobutyric acid (GABA) and glutamate-gated chloride ion channels in parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite’s nerve and muscle cells. The molecular targets include the GABA-A and glutamate-gated chloride ion channels, which are vital for the function of invertebrate nerve and muscle cells.
Comparison with Similar Compounds
Moxidectin-d3 is compared with other similar compounds such as ivermectin and milbemycin. These compounds share structural similarities but differ in their chemical properties and biological activities.
Ivermectin: Moxidectin differs from ivermectin by the absence of a disaccharide moiety on carbon-13, a substituted olefinic side chain at carbon-25, and a unique methoxime moiety at carbon-23.
Milbemycin: Moxidectin is a second-generation macrocyclic lactone with enhanced efficacy and safety profiles compared to first-generation milbemycins. It has a broader spectrum of activity and is less susceptible to resistance mechanisms.
List of Similar Compounds
- Ivermectin
- Milbemycin
- Abamectin
- Doramectin
- Eprinomectin
This compound stands out due to its unique deuterium labeling, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C37H53NO8 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3 |
InChI Key |
YZBLFMPOMVTDJY-PDCIGAOYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C/1\C[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]([C@H]1C)/C(=C/C(C)C)/C |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |
Origin of Product |
United States |
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